molecular formula C16H15Cl3N2O B13116208 N-(2,2,2-Trichloro-1-(p-tolylamino)ethyl)benzamide

N-(2,2,2-Trichloro-1-(p-tolylamino)ethyl)benzamide

Cat. No.: B13116208
M. Wt: 357.7 g/mol
InChI Key: CRWZEQJFQLIMTI-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(p-tolylamino)ethyl)benzamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a trichloromethyl group, a p-tolylamino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(p-tolylamino)ethyl)benzamide typically involves the reaction of p-toluidine with trichloroacetyl chloride, followed by the addition of benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: p-Toluidine reacts with trichloroacetyl chloride in the presence of a base such as pyridine to form N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)amine.

    Step 2: The intermediate product is then reacted with benzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(p-tolylamino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or amines.

Scientific Research Applications

N-(2,2,2-Trichloro-1-(p-tolylamino)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(p-tolylamino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes. For example, it has been studied as a potential inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis . The inhibition of this enzyme can lead to the disruption of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)benzamide
  • 4-Methoxy-N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)benzamide
  • 3-Methyl-N-(2,2,2-trichloro-1-(p-tolylamino)ethyl)benzamide

Uniqueness

N-(2,2,2-Trichloro-1-(p-tolylamino)ethyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H15Cl3N2O

Molecular Weight

357.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]benzamide

InChI

InChI=1S/C16H15Cl3N2O/c1-11-7-9-13(10-8-11)20-15(16(17,18)19)21-14(22)12-5-3-2-4-6-12/h2-10,15,20H,1H3,(H,21,22)

InChI Key

CRWZEQJFQLIMTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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